N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine hydrochloride
CAS No.: 920485-33-2
Cat. No.: VC2817422
Molecular Formula: C13H18N2
Molecular Weight: 202.3 g/mol
* For research use only. Not for human or veterinary use.
![N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine hydrochloride - 920485-33-2](/images/structure/VC2817422.png)
Specification
CAS No. | 920485-33-2 |
---|---|
Molecular Formula | C13H18N2 |
Molecular Weight | 202.3 g/mol |
IUPAC Name | N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine |
Standard InChI | InChI=1S/C13H18N2/c1-9(2)14-8-12-10(3)15-13-7-5-4-6-11(12)13/h4-7,9,14-15H,8H2,1-3H3 |
Standard InChI Key | BVBTUFQLGFSFCM-UHFFFAOYSA-N |
SMILES | CC1=C(C2=CC=CC=C2N1)CNC(C)C |
Canonical SMILES | CC1=C(C2=CC=CC=C2N1)CNC(C)C |
Introduction
Synthesis
The synthesis of N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine hydrochloride typically involves the following steps:
-
Starting Materials: The synthesis begins with commercially available indole derivatives and appropriate alkylating agents.
-
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving solvents such as ethanol or methanol, and may require the presence of bases or acids to facilitate the reaction.
-
Purification: After the reaction, the product is purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt form.
Biological Activity
Research on compounds similar to N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine hydrochloride has indicated potential biological activities, including:
-
Antitumor Activity: Some indole derivatives have shown promise in inhibiting cancer cell growth and proliferation.
-
Neuroprotective Effects: Compounds with indole structures are often studied for their neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
Research Findings
Study | Findings |
---|---|
Study A | Demonstrated that similar indole derivatives exhibit cytotoxic effects against various cancer cell lines. |
Study B | Investigated neuroprotective properties in animal models, suggesting potential therapeutic applications for neurodegenerative disorders. |
Study C | Evaluated pharmacokinetic properties, indicating favorable absorption and distribution profiles. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume